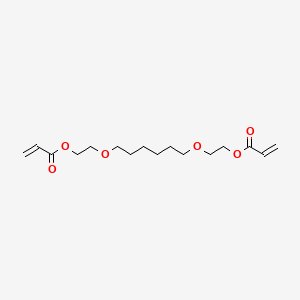![molecular formula C46H32F12FeP2 B3068801 (S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene CAS No. 849925-17-3](/img/structure/B3068801.png)
(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
Vue d'ensemble
Description
sold in collaboration with Solvias AG
Applications De Recherche Scientifique
Catalytic Applications
- Nickel-Catalyzed C–N Cross-Coupling : Utilized in nickel-catalyzed cross-coupling of (hetero)aryl electrophiles with primary or secondary amines (Clark et al., 2017).
- Hydroamination Reactions Catalyzed by Gold Compounds : Plays a role in catalytic ring closing reactions and hydroamination reactions with gold compounds containing bis(phosphino)ferrocene ligands (Wolfarth et al., 2020).
- Palladium Catalyzed Reactions : Involved in Pd(BF4)2 complexes of bis(alkyl- or aryl-)thio- and bis(diphenylphosphino)-ferrocenes reacting with (CH3CN)4Pd(BF4)2 (Sato et al., 1988).
Coordination and Synthesis
- Synthesis and Coordination in Complexes : Used in the synthesis and coordination of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion for catalytic applications (Zábranský et al., 2018).
- Complex Formation with Transition Metals : Involved in the formation of complexes with transition metals, showcasing its utility in coordination chemistry (Schulz et al., 2012).
Redox Behavior and Electrochemical Properties
- Redox Behavior in Ferrocenium Congeners : Explored for its redox behavior in the formation of ferrocenium congeners, contributing to the understanding of electrochemical properties of ferrocenes (Zanello et al., 2001).
Ligand Design and Asymmetric Catalysis
- Ligand Design for Asymmetric Hydrogenation : Employed in the design of ligands for asymmetric hydrogenation using rhodium-catalyzed reactions, indicating its significance in chiral catalysis (Maienza et al., 1999).
- Application in Catalytic Ring-Closing Reactions : Used in catalytic ring-closing reactions of gold compounds, highlighting its versatility in catalytic processes (Michaels et al., 2019).
Chiral Synthesis and Catalysis
- Chiral Synthesis Catalyzed by Transition Metal Complexes : Plays a crucial role in chiral synthesis catalyzed by ferrocenylphosphine-transition metal complexes, demonstrating its importance in asymmetric catalysis (Hayashi et al., 1989).
Propriétés
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNKYBWIZNAXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F12FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






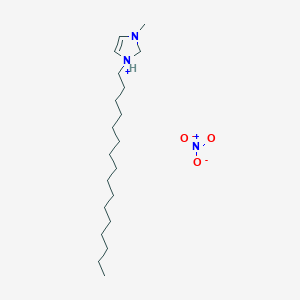

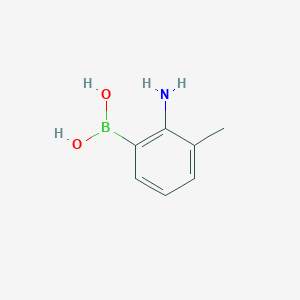
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)


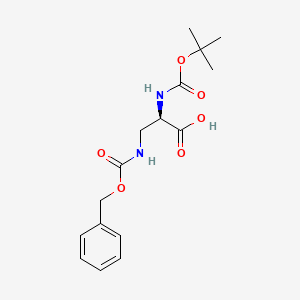
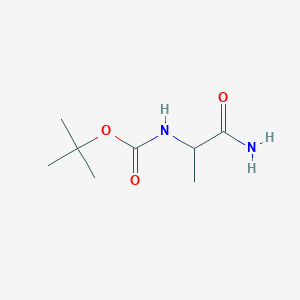
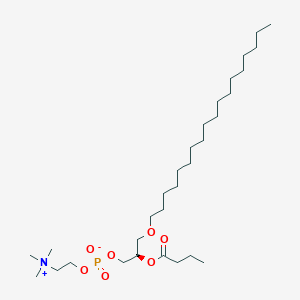
![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)
